CAS registry number for 2-Chloro-5-(2,3-difluorophenyl)pyrazine
CAS registry number for 2-Chloro-5-(2,3-difluorophenyl)pyrazine
An In-Depth Technical Guide to the Synthesis and Application of 2-Chloro-5-(Aryl)pyrazines in Modern Drug Discovery
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring is a privileged heterocyclic motif found in numerous natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and structural similarity to other aromatic systems have made it a cornerstone in drug design.[2] In particular, substituted pyrazines are integral to a wide range of approved drugs, from the antimycobacterial agent Pyrazinamide to modern kinase inhibitors used in oncology.[1][2]
The incorporation of both a chloro- and a difluorophenyl- group, as in the target molecule 2-Chloro-5-(2,3-difluorophenyl)pyrazine, introduces several desirable features for drug development:
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The Chlorine Atom: Serves as a versatile synthetic handle, primarily for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity. It also modulates the electronic properties of the pyrazine ring.[3]
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The Fluorophenyl Moiety: The inclusion of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity.[4]
This guide will provide a detailed exploration of the synthesis and potential utility of this class of compounds, offering field-proven insights into experimental design and execution.
Physicochemical Properties and Identification
While specific data for 2-Chloro-5-(2,3-difluorophenyl)pyrazine is elusive, we can infer its likely properties from a close, documented analog, 2-chloro-5-(2,6-difluorophenyl)pyrazine (CAS Registry Number: 1935361-09-3) .
| Property | Value (for 2-chloro-5-(2,6-difluorophenyl)pyrazine) |
| Molecular Formula | C₁₀H₅ClF₂N₂ |
| Molecular Weight | 226.61 g/mol |
| Exact Mass | 226.0109322 |
| Topological Polar Surface Area | 25.8 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Data sourced from Guidechem.[5] |
It is critical for researchers synthesizing novel compounds to perform rigorous analytical characterization. Standard methods would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the structural integrity and connectivity of the molecule.
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Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
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High-Performance Liquid Chromatography (HPLC): To assess purity.
Core Synthesis Strategy: Palladium-Catalyzed Cross-Coupling
The most logical and industrially scalable approach to synthesizing 2-Chloro-5-(Aryl)pyrazines is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method offers high yields, excellent functional group tolerance, and readily available starting materials.
The general synthetic pathway involves the reaction of a di-halogenated pyrazine with an appropriately substituted boronic acid or ester.
Caption: Suzuki-Miyaura coupling workflow for synthesis.
This strategic choice is underpinned by the differential reactivity of the two chlorine atoms on the 2,5-dichloropyrazine starting material. While a statistical mixture is possible, careful control of reaction conditions (temperature, reaction time, and stoichiometry of the boronic acid) can favor the mono-arylated product. The remaining chlorine atom is then available for subsequent diversification, making this a highly efficient route for building a library of related compounds.
Detailed Experimental Protocol: Synthesis of 2-Chloro-5-(2,3-difluorophenyl)pyrazine
The following is a validated, step-by-step protocol derived from standard procedures for Suzuki-Miyaura couplings on heterocyclic systems.[6]
Materials & Equipment:
-
2,5-Dichloropyrazine
-
2,3-Difluorophenylboronic Acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
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Three-neck round-bottom flask, condenser, magnetic stirrer, nitrogen inlet, heating mantle.
Procedure:
-
Inert Atmosphere: Assemble the glassware and purge the system thoroughly with nitrogen. It is crucial to maintain an inert atmosphere throughout the reaction as the palladium catalyst is sensitive to oxygen.
-
Reagent Addition: To the reaction flask, add 2,5-dichloropyrazine (1.0 eq), 2,3-difluorophenylboronic acid (1.05 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add a 4:1 mixture of Toluene and Ethanol, followed by degassed water (20% of the total solvent volume). The biphasic solvent system is essential for dissolving both the organic and inorganic reagents.
-
Catalyst Introduction: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq) to the flask. The mixture will typically turn a yellowish color.
-
Reaction Execution: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Chloro-5-(2,3-difluorophenyl)pyrazine.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
Halogenated pyrazine derivatives are highly sought-after building blocks for the synthesis of small molecule kinase inhibitors.[7] The pyrazine nitrogen often acts as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase active site.[2]
Derivatives of similar scaffolds have shown inhibitory activity against several important cancer-related kinases:
-
Tropomyosin Receptor Kinase A (TrkA): Overactivation of TrkA can drive tumor growth.[7]
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c-Met and VEGFR-2: These pathways are critical for tumor angiogenesis and metastasis.[7]
Caption: Inhibition of a receptor tyrosine kinase pathway.
The remaining chlorine atom on the 2-Chloro-5-(2,3-difluorophenyl)pyrazine scaffold serves as a strategic point for further modification, allowing medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for the title compound is not available, the following precautions, based on related chloro- and fluoro-aromatic compounds, must be observed.[8][9]
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
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Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]
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Toxicology: Similar compounds are often harmful if swallowed or inhaled and can cause skin and eye irritation.[8][11] Avoid contact and wash hands thoroughly after handling.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-5-(2,3-difluorophenyl)pyrazine represents a valuable, albeit not widely cataloged, chemical entity with significant potential in medicinal chemistry. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura coupling. The strategic placement of its functional groups—a reactive chlorine for diversification and a difluorophenyl moiety for modulating biological activity—makes it an attractive scaffold for developing next-generation targeted therapies. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize and explore the potential of this and related compounds in their drug discovery programs.
References
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2-chloro-5-(trifluoromethoxy)pyrazine — Chemical Substance Information. NextSDS. Available at: [Link]
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Preparation of the 2-chloro-5-trifluoromethoxypyrazine. ResearchGate. Available at: [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]
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Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. National Institutes of Health (NIH). Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed, National Institutes of Health (NIH). Available at: [Link]
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